molecular formula C15H20N6O3S B10993676 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B10993676
M. Wt: 364.4 g/mol
InChI Key: WJQSREIFWIBVKP-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound featuring a unique combination of a thiazinane ring and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinane ring, which can be synthesized via the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions . The tetrazole moiety can be introduced through the cyclization of appropriate nitriles with sodium azide under acidic conditions . The final step involves coupling the thiazinane and tetrazole intermediates through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be further oxidized to introduce additional sulfone functionalities.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of both thiazinane and tetrazole rings suggests possible applications as enzyme inhibitors or receptor modulators. It may also exhibit antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or mechanical properties. Its unique structure might contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazinane ring could interact with sulfur-containing enzymes, while the tetrazole moiety might mimic biological ligands, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual-ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H20N6O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C15H20N6O3S/c22-15(7-4-8-20-12-16-18-19-20)17-13-5-3-6-14(11-13)21-9-1-2-10-25(21,23)24/h3,5-6,11-12H,1-2,4,7-10H2,(H,17,22)

InChI Key

WJQSREIFWIBVKP-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

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